Enantioselective Enzymatic Discrimination: α-Chymotrypsin Hydrolysis of L-Phe-OMe versus D-Phe-OMe
α-Chymotrypsin demonstrates absolute enantioselectivity between the L- and D-forms of phenylalanine methyl ester. The L-enantiomer (L-Phe-OMe) undergoes measurable enzymatic hydrolysis with defined kinetic parameters, whereas the D-enantiomer (D-Phe-OMe) is not hydrolyzed at all and instead functions solely as a competitive inhibitor of L-isomer hydrolysis [1]. This binary functional distinction—substrate versus inhibitor—is a direct consequence of stereochemistry and cannot be replicated by substituting the racemic mixture with a single enantiomer [1].
| Evidence Dimension | Enzymatic hydrolysis by α-chymotrypsin |
|---|---|
| Target Compound Data | H-DL-Phe-OMe.HCl contains 50% L-enantiomer (hydrolyzable substrate) and 50% D-enantiomer (competitive inhibitor) |
| Comparator Or Baseline | Pure L-Phe-OMe.HCl: hydrolyzed with measurable Kcat and Km; Pure D-Phe-OMe.HCl: no hydrolysis, acts as competitive inhibitor |
| Quantified Difference | D-enantiomer exhibits zero hydrolytic turnover; L-enantiomer exhibits positive Kcat values |
| Conditions | α-Chymotrypsin, pH-stat assay, pH range studied 6.0–7.6 |
Why This Matters
Procurement of the racemic mixture is essential for studies investigating enzymatic stereoselectivity, inhibitor screening against α-chymotrypsin, or applications requiring both substrate and inhibitor functionality within a single compound preparation.
- [1] The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Scilit, 1970. View Source
